molecular formula C15H14IN3O3 B156860 Iomazenil (123I) CAS No. 127396-36-5

Iomazenil (123I)

Cat. No.: B156860
CAS No.: 127396-36-5
M. Wt: 407.20 g/mol
InChI Key: FRIZVHMAECRUBR-KIWWSDKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iomazenil (123I) is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a ligand that displays high affinity for central-type benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex in the brain. This compound is particularly useful for imaging and studying various neurological conditions, including epilepsy, Alzheimer’s disease, and cerebral ischemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iomazenil (123I) involves a nucleophilic exchange reaction. The process typically includes the following steps:

  • A reaction mixture containing 1 mg of bromo-mazenil, 0.2 mg of tin(II) sulfate, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid is prepared.
  • The mixture is flushed with nitrogen gas and heated at 121°C for 25 minutes in the presence of iodine-123 (37 MBq; 1 mCi).
  • The labeling yield obtained is between 80% and 90% .

Industrial Production Methods: For industrial production, the radiochemical is further purified using high-performance liquid chromatography (HPLC) separation, diluted with an isotonic citrate buffer (pH 4), filtered, and sterilized. This additional procedure increases the purity of Iomazenil (123I) to more than 97%, with an overall yield of 70-80% .

Chemical Reactions Analysis

Types of Reactions: Iomazenil (123I) primarily undergoes substitution reactions due to the presence of the iodine-123 isotope. The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Involves reagents like sodium iodide (NaI) and Iodogen.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be used.

Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated byproducts .

Scientific Research Applications

Neuroreceptor Imaging

Iomazenil is primarily used for imaging benzodiazepine receptors, which are crucial for understanding conditions related to anxiety, epilepsy, and other neurological disorders. The binding of Iomazenil to these receptors can indicate neuronal integrity and functionality.

Key Findings:

  • In patients with traumatic brain injury (TBI), decreased binding of Iomazenil was observed in specific brain regions, correlating with cognitive decline post-injury .
  • Studies have shown that Iomazenil SPECT can effectively differentiate between normal and impaired neuronal function, providing valuable diagnostic information .

Assessment of Neurological Conditions

Iomazenil has been applied in various studies to evaluate conditions such as hepatic encephalopathy, non-convulsive status epilepticus, and Huntington's disease.

Case Studies:

  • A study involving patients with hepatic encephalopathy demonstrated that SPECT imaging with Iomazenil revealed significant changes in receptor activity, suggesting its utility as a biomarker for neuronal viability .
  • In cases of non-convulsive status epilepticus, Iomazenil SPECT was used to assess neurological irreversibility, indicating its potential role in clinical decision-making regarding treatment options .

Table 1: Summary of Key Studies Utilizing Iomazenil (123I)

StudyConditionFindings
TBIDecreased binding in frontal and occipital lobesIndicates neuronal damage correlating with cognitive decline
Hepatic EncephalopathyChanges in receptor activity observedUseful as a biomarker for neuronal viability
Non-convulsive Status EpilepticusRevealed neurological irreversibilityAids in clinical decision-making

Mechanism of Action

Iomazenil (123I) acts as an antagonist and partial inverse agonist of benzodiazepine receptors, which are part of the GABA receptor complex. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to changes in neuronal activity. This mechanism is useful in imaging studies to visualize and quantify receptor distribution and function in the brain .

Comparison with Similar Compounds

Uniqueness: Iomazenil (123I) is unique due to its high affinity for central-type benzodiazepine receptors and its ability to provide detailed imaging of receptor distribution and function in the brain. This makes it particularly valuable in both clinical and research settings for studying various neurological and psychiatric conditions .

Biological Activity

Iomazenil (123I) is a radiolabeled compound primarily utilized in single-photon emission computed tomography (SPECT) imaging to assess the binding of benzodiazepine receptors associated with the GABA(A) receptor complex in the human brain. This article explores its biological activity, mechanisms, clinical applications, and relevant case studies.

Iomazenil binds specifically to the central-type benzodiazepine receptors located on GABA(A) receptors. This binding allows for the visualization and quantification of receptor density and function through SPECT imaging, providing insights into various neurological and psychiatric conditions. The tracer's mechanism involves:

  • High Affinity Binding : Iomazenil exhibits a strong affinity for benzodiazepine sites on GABA(A) receptors, which are crucial for mediating inhibitory neurotransmission in the brain .
  • Functional Assessment : By measuring the binding activity, researchers can infer the functional status of GABAergic neurotransmission, which is often altered in several disorders including epilepsy, schizophrenia, and anxiety disorders .

Clinical Applications

Iomazenil (123I) has been employed in various clinical contexts, particularly in neuroimaging studies aimed at understanding brain function and pathology. Key applications include:

  • Epilepsy Evaluation : It is frequently used to localize epileptogenic zones in patients with refractory epilepsy, aiding in surgical planning .
  • Traumatic Brain Injury (TBI) : Studies have shown that decreased binding of iomazenil correlates with neuronal damage in TBI cases, particularly those with diffuse axonal injury (DAI). This has implications for assessing cognitive outcomes post-injury .
  • Psychiatric Disorders : Research indicates that lower iomazenil binding is associated with greater symptom severity in psychiatric conditions such as anorexia nervosa and anxiety disorders. This suggests a potential role in predicting treatment outcomes .

Research Findings

Several studies have highlighted the biological activity of iomazenil (123I), demonstrating its utility across different conditions:

Table 1: Summary of Research Findings on Iomazenil (123I)

StudyConditionKey Findings
Frontiers in Psychiatry (2016)Anorexia NervosaLower iomazenil-binding activity correlated with higher EAT-26 scores; predictive of clinical outcomes .
JNM (2022)Traumatic Brain InjuryDecreased binding observed in specific brain regions associated with cognitive decline; high diagnostic accuracy for neuronal injury .
NCBI (2007)EpilepsyIomazenil SPECT effectively localized epileptogenic foci; valuable for surgical focus resection planning .

Case Studies

  • Case Study on Amnesia : A 62-year-old woman with global autobiographical amnesia underwent iomazenil SPECT imaging. The results indicated significant alterations in receptor binding patterns, suggesting potential areas of neuronal dysfunction that could be targeted for therapeutic interventions .
  • Study on TBI Patients : In a cohort study involving 31 TBI patients, iomazenil SPECT revealed decreased binding in regions such as the medial frontal cortex and posterior cingulate gyrus. These findings were linked to cognitive impairments post-injury, emphasizing the importance of GABAergic integrity in recovery .

Properties

CAS No.

127396-36-5

Molecular Formula

C15H14IN3O3

Molecular Weight

407.20 g/mol

IUPAC Name

ethyl 7-(123I)iodanyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-4

InChI Key

FRIZVHMAECRUBR-KIWWSDKQSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

Isomeric SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3[123I])C

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

Key on ui other cas no.

127396-36-5

Synonyms

(123I)iomazenil
ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
iomazenil
iomazenil (123I)
iomazenil I-123
Ro 16-0154
Ro-16-0154

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iomazenil (123I)
Reactant of Route 2
Reactant of Route 2
Iomazenil (123I)
Reactant of Route 3
Iomazenil (123I)
Reactant of Route 4
Iomazenil (123I)
Reactant of Route 5
Iomazenil (123I)
Reactant of Route 6
Iomazenil (123I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.